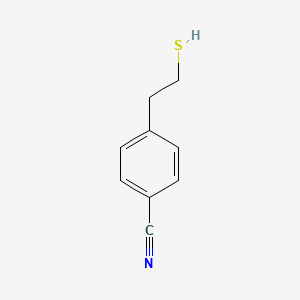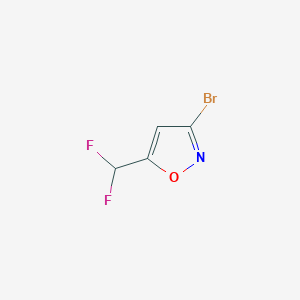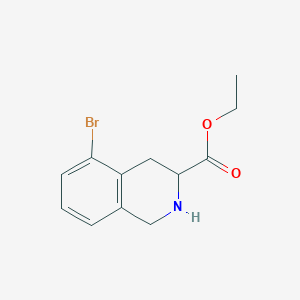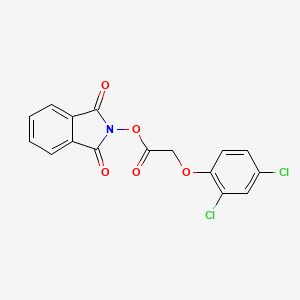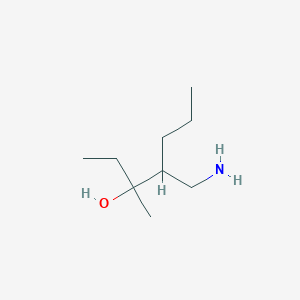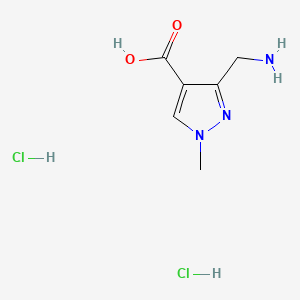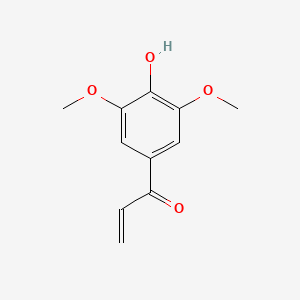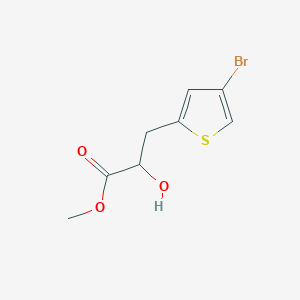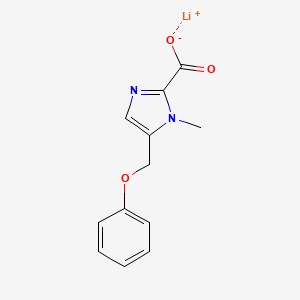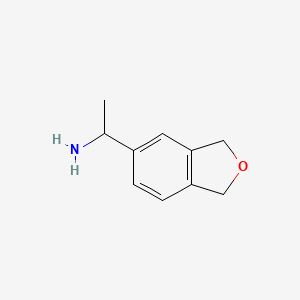
1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anti-tumor, antibacterial, and anti-inflammatory agents . Additionally, these compounds are being explored for their potential use in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine can be compared with other similar compounds, such as (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine and 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride . These compounds share a similar benzofuran core structure but differ in their substituents and specific biological activities. The uniqueness of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
VRDYNNVYBSHLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(COC2)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


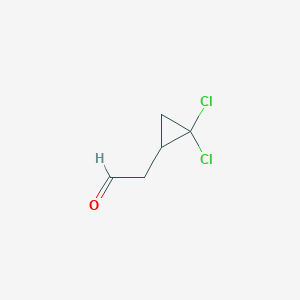
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
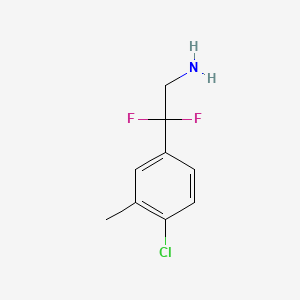
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
